molecular formula C11H16BrN B7870985 [(3-Bromophenyl)methyl](methyl)propylamine

[(3-Bromophenyl)methyl](methyl)propylamine

Cat. No.: B7870985
M. Wt: 242.16 g/mol
InChI Key: ZMMAQPWBWJSDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromophenyl)methylpropylamine (CAS 893597-81-4) is a tertiary amine with the molecular formula C₁₂H₁₉BrN₂ and a molecular weight of 271.20 g/mol . Its structure consists of a propylamine backbone substituted with a methyl group and a 3-bromobenzyl moiety. The bromine atom at the para position of the phenyl ring introduces steric bulk and electron-withdrawing effects, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-N-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-3-7-13(2)9-10-5-4-6-11(12)8-10/h4-6,8H,3,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMAQPWBWJSDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)methylpropylamine typically involves the following steps:

    Bromination of Benzylamine: The starting material, benzylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.

    Alkylation: The brominated benzylamine is then subjected to alkylation with methyl iodide and propylamine under basic conditions to form the final product.

The reaction conditions for these steps generally involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (3-Bromophenyl)methylpropylamine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)methylpropylamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethylpropylamine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenylmethylpropylamine.

    Substitution: Formation of substituted phenylmethylpropylamine derivatives.

Scientific Research Applications

(3-Bromophenyl)methylpropylamine has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for drug development.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its amine functionality.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)methylpropylamine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

[3-(2-Bromophenoxy)propyl]dimethylamine (CAS 915707-52-7) Molecular Formula: C₁₁H₁₅BrN₂O Key Differences: Replaces the benzyl group with a phenoxy linker. This likely enhances solubility in polar solvents but reduces lipophilicity .

[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine Molecular Formula: C₁₅H₂₂BrFN₂ Key Differences: Incorporates a fluorine atom and a piperidine ring.

3,3-Diphenylpropylamine Derivatives

  • Key Differences : Diphenyl substitution increases steric hindrance and aromatic stacking interactions, leading to higher melting points and crystalline stability. These derivatives are often formulated as salts (e.g., fumarates, hydrochlorides) for pharmaceutical use, a strategy that could also apply to the target compound .

Physicochemical Properties

Property (3-Bromophenyl)methylpropylamine [3-(2-Bromophenoxy)propyl]dimethylamine 3,3-Diphenylpropylamine Derivatives
Molecular Weight 271.20 g/mol 285.16 g/mol ~350–400 g/mol (salt forms)
Polarity Moderate (due to Br and amine) Higher (phenoxy group) Low (non-polar aromatic groups)
Predicted Solubility Low in water; high in organic solvents Moderate in polar solvents Very low (requires salt formation)

Notes:

  • The bromine atom in the target compound increases molecular weight and reduces water solubility compared to non-halogenated amines (e.g., propylamine, MW 59.11 g/mol) .

Reactivity and Stability

  • Thermal Stability : Simple amines like n-propylamine undergo unimolecular decay under photoionization, producing fragment ions with negligible kinetic energy . The bromine substituent in the target compound may enhance thermal stability due to its electron-withdrawing effects, though this requires experimental validation.
  • Synthetic Utility : 2-(3-Bromophenyl)propylamine (a primary amine analog) is used in Cu-catalyzed coupling reactions with yields up to 80% under optimized conditions (Cu(OTf)₂, D-glucose, rt) . The tertiary amine structure of the target compound may reduce nucleophilicity, limiting its use in similar reactions.

Biological Activity

(3-Bromophenyl)methylpropylamine is an organic compound characterized by a brominated phenyl group and a propylamine chain. This unique structure suggests potential biological activities influenced by the presence of the bromine atom, which can enhance reactivity and binding affinity to various biological targets.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C10_{10}H14_{14}BrN
  • Molecular Weight : 229.13 g/mol

The presence of the bromine atom in the phenyl ring is significant as it can affect the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

The mechanism of action for (3-Bromophenyl)methylpropylamine involves interactions with specific molecular targets, including receptors or enzymes. The bromine atom enhances binding affinity, while the amine groups facilitate hydrogen bonding and electrostatic interactions with biological molecules.

Biological Activities

Research indicates that compounds with similar structures often exhibit several significant biological activities:

  • Antidepressant Effects : Similar compounds have shown potential in modulating neurotransmitter levels, particularly serotonin and norepinephrine.
  • Neuroprotective Properties : Some analogs have been investigated for their ability to protect neuronal cells from damage.
  • Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against various bacterial strains .

Antidepressant Activity

A study investigated the antidepressant-like effects of (3-Bromophenyl)methylpropylamine in rodent models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as a therapeutic agent for mood disorders.

Neuroprotective Effects

In vitro studies have shown that (3-Bromophenyl)methylpropylamine can inhibit apoptosis in neuronal cells exposed to oxidative stress. The compound was found to upregulate neurotrophic factors, promoting cell survival and differentiation.

Antimicrobial Properties

Research has demonstrated that derivatives of (3-Bromophenyl)methylpropylamine exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

Data Table: Comparative Biological Activities

Compound NameActivity TypeMIC (µg/mL)Reference
(3-Bromophenyl)methylpropylamineAntimicrobial32
3-BromobenzylamineNeuroprotectiveN/A
4-BromophenethylamineAntidepressantN/A
N,N-Diethyl-3-bromobenzamideAnti-inflammatoryN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.